Benzene, 1-nitro-4-(triphenylethenyl)-

Descripción

BenchChem offers high-quality Benzene, 1-nitro-4-(triphenylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-nitro-4-(triphenylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

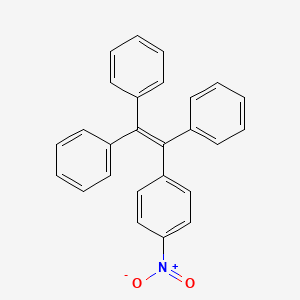

1-nitro-4-(1,2,2-triphenylethenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJJCYNCZNOROV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438743 |

Source

|

| Record name | Benzene, 1-nitro-4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166264-70-6 |

Source

|

| Record name | Benzene, 1-nitro-4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis and Characterization of 1-nitro-4-(triphenylethenyl)benzene: A Proposed Methodology

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 1-nitro-4-(triphenylethenyl)benzene, a functionalized tetraphenylethylene (TPE) derivative. TPE and its analogues are cornerstone molecules in the field of materials science, renowned for their unique Aggregation-Induced Emission (AIE) properties. The introduction of a nitro moiety is anticipated to significantly modulate the electronic and photophysical characteristics of the TPE core, making this compound a target of interest for applications in chemical sensing, optoelectronics, and drug development. As this specific molecule is not extensively documented in readily available literature, this guide presents a robust, proposed synthetic protocol based on well-established organometallic reactions and provides a detailed workflow for its characterization, including predicted analytical data based on established spectroscopic principles.

Introduction: The Significance of Functionalized Tetraphenylethylene

Tetraphenylethylene (TPE) is a canonical example of an AIE luminogen (AIEgen). AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents.[1] This effect is attributed to the Restriction of Intramolecular Motion (RIM) in the aggregated state. In solution, the multiple phenyl rings of TPE undergo low-frequency rotational and vibrational motions, providing non-radiative pathways for the excited state to decay.[2] In an aggregated state, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to relax via radiative emission, resulting in strong fluorescence.[3][4]

The functionalization of the TPE core with various substituents allows for the fine-tuning of its chemical and photophysical properties. The introduction of an electron-withdrawing group, such as the nitro (-NO₂) group, onto one of the peripheral phenyl rings is a strategic chemical modification. This functionalization creates a "push-pull" electronic character within the molecule, which can lead to several important effects:

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the nitro group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), influencing the molecule's absorption and emission wavelengths.

-

Enhanced Intermolecular Interactions: The polar nitro group can facilitate stronger intermolecular interactions, potentially influencing the packing mode in the solid state and the morphology of aggregates.

-

Sensing Capabilities: The altered electronic landscape may render the molecule sensitive to external stimuli, such as the presence of specific analytes, making it a candidate for fluorescent chemosensors.[1][5]

This guide focuses on the synthesis and characterization of 1-nitro-4-(triphenylethenyl)benzene, a molecule poised to leverage these properties.

Proposed Synthesis via McMurry Coupling

The most effective and direct route to synthesize sterically hindered, tetrasubstituted alkenes like TPE derivatives is the McMurry reaction.[6][7] This reaction employs a low-valent titanium reagent to reductively couple two carbonyl compounds.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule, 1-nitro-4-(triphenylethenyl)benzene, across the central carbon-carbon double bond logically points to two precursor ketones: benzophenone and 4-nitrobenzophenone .

Reaction Mechanism and Rationale

The McMurry reaction proceeds via a single-electron transfer (SET) mechanism.[8] A low-valent titanium species, typically generated in situ from the reduction of TiCl₃ or TiCl₄ with a reducing agent like a zinc-copper couple, donates electrons to the carbonyl carbons of the two ketone precursors. This generates ketyl radical anions, which dimerize to form a titanium-bound pinacolate intermediate. Subsequent deoxygenation of this intermediate by the oxophilic titanium reagent yields the final alkene product.[6] The use of an inert atmosphere and anhydrous solvent (typically THF) is critical, as the low-valent titanium species is highly reactive towards oxygen and water.

Detailed Experimental Protocol

This protocol is a proposed methodology based on standard McMurry reaction conditions.

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Zinc-copper couple (or Zinc dust)

-

Benzophenone

-

4-Nitrobenzophenone

-

Anhydrous Tetrahydrofuran (THF), freshly distilled

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite®

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Schlenk line or nitrogen/argon gas inlet

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.

-

Titanium Reagent Preparation: To the flask, add anhydrous THF (e.g., 100 mL). Add zinc-copper couple (4.0 eq) followed by the slow, dropwise addition of TiCl₄ (2.0 eq) via syringe at 0 °C (ice bath). The mixture will turn from yellow to black.

-

Activation: Remove the ice bath and heat the black slurry to reflux for 1 hour to generate the active low-valent titanium species.

-

Reactant Addition: Dissolve benzophenone (1.0 eq) and 4-nitrobenzophenone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the refluxing titanium slurry over 30 minutes.

-

Reaction: Maintain the reaction mixture at reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 9:1 Hexane/Ethyl Acetate.

-

Workup: Cool the reaction to room temperature and quench by slowly adding 10% aqueous K₂CO₃ solution until the black color disappears.

-

Filtration: Filter the resulting suspension through a pad of Celite® to remove the titanium oxides. Wash the filter cake thoroughly with DCM.

-

Extraction: Combine the organic filtrates in a separatory funnel. Wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to isolate the desired product.

Characterization Workflow and Predicted Data

A systematic approach is required to confirm the identity and purity of the synthesized 1-nitro-4-(triphenylethenyl)benzene.

Predicted Spectroscopic Data

The following tables summarize the predicted analytical data for 1-nitro-4-(triphenylethenyl)benzene. These predictions are based on standard chemical shift values and the known effects of substituents on aromatic systems.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.15 | d, J ≈ 8.8 Hz | 2H | Protons ortho to -NO₂ | Strong deshielding by the electron-withdrawing nitro group. |

| ~ 7.25 | d, J ≈ 8.8 Hz | 2H | Protons meta to -NO₂ | Aromatic protons on the nitro-substituted ring. |

| ~ 7.10 - 7.00 | m | 15H | Protons of unsubstituted phenyl rings | Complex multiplet typical of the three unsubstituted phenyl groups on a TPE core. |

Table 2: Predicted ¹³C NMR and Other Spectroscopic Data

| Technique | Expected Value / Observation | Rationale / Assignment |

|---|---|---|

| ¹³C NMR | ~ 147 ppm | Quaternary carbon bearing the -NO₂ group. |

| ~ 124 ppm | Carbons ortho to the -NO₂ group. | |

| 126-145 ppm | Other aromatic and vinylic carbons. | |

| HRMS (ESI+) | m/z ≈ 378.1494 [M+H]⁺ | For molecular formula C₂₆H₁₉NO₂. |

| FT-IR | ~ 1520 cm⁻¹ (asym) | N-O asymmetric stretching of the nitro group. |

| ~ 1345 cm⁻¹ (sym) | N-O symmetric stretching of the nitro group. | |

| ~ 3050 cm⁻¹ | Aromatic C-H stretching. |

| | ~ 1600 cm⁻¹ | Aromatic C=C stretching. |

Photophysical Characterization (AIE Study)

The AIE properties should be investigated by measuring the photoluminescence (PL) spectra in solvent mixtures of varying polarity, typically THF/water mixtures.

-

Methodology: Prepare a stock solution of the compound in THF (e.g., 10⁻³ M). Measure the PL intensity of dilute solutions in pure THF and in a series of THF/water mixtures with increasing water fractions (from 0% to 90%).

-

Expected Outcome: The compound is expected to be virtually non-emissive in pure THF. As the water fraction increases (water being a poor solvent for the molecule), aggregation will be induced. A significant enhancement in PL intensity should be observed at high water fractions (e.g., 80-90%), confirming the AIE characteristic of the molecule.

Potential Applications

Based on its structure, 1-nitro-4-(triphenylethenyl)benzene is a promising candidate for several advanced applications:

-

Fluorescent Probes: The electron-deficient nitro-aromatic system could enable fluorescence quenching upon interaction with electron-rich analytes, making it a potential "turn-off" sensor.[1]

-

Organic Electronics: TPE derivatives have been used as emitters in Organic Light-Emitting Diodes (OLEDs). The introduction of the nitro group could tune the emission color and charge-transport properties.

-

Drug Development: The TPE scaffold has been explored in medicinal chemistry. The nitro group can be a site for further chemical modification or act as a pharmacophore itself.

Conclusion

This guide outlines a comprehensive and scientifically grounded proposal for the synthesis and characterization of 1-nitro-4-(triphenylethenyl)benzene. By employing a cross-McMurry coupling reaction between benzophenone and 4-nitrobenzophenone, the target molecule can be accessed in a straightforward manner. The detailed characterization workflow, including predicted spectroscopic data and a plan for photophysical analysis, provides a clear roadmap for researchers to validate the synthesis and explore the properties of this promising AIE-active material. The successful synthesis of this compound will provide a valuable new member of the functionalized TPE family, with significant potential in materials science and beyond.

References

-

McMurry, J. E. The McMurry Reaction. Wikipedia. [Link]

-

Fang, M., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Polymers, 14(14), 2880. [Link]

-

Yang, J.-K., et al. (2010). 1-Nitro-4-(2-nitroprop-1-enyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, E66(7), o1781. [Link]

-

Ghorai, A., et al. Amine functionalized tetraphenylethylene: a novel aggregation-induced emission based fluorescent chemodosimeter for nitrite and nitrate ions. RSC Advances. [Link]

-

Allouch, F., et al. (2023). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. Molecules, 28(10), 4099. [Link]

-

Fang, M., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Polymers, 14(14), 2880. [Link]

-

Zhang, X., et al. (2015). Aggregation-induced emission behavior of a pH-controlled molecular shuttle based on a tetraphenylethene moiety. Organic & Biomolecular Chemistry, 13(44), 10848-10852. [Link]

-

Hajipour, A. R., et al. (2016). Supporting information: DABCO-functionalized silica-copper (I) complex. The Royal Society of Chemistry. [Link]

-

Stolar, M., et al. Synthesis, photophysical and electronic properties of tetra-donor- or acceptor-substituted ortho-perylenes displaying four reversible oxidations or reductions. Chemical Science. [Link]

-

ResearchGate. General steps in the McMurry coupling reaction. [Link]

-

Organic Syntheses. p-NITROBENZALDEHYDE. [Link]

-

G-S, R., et al. Tetraphenylethylene-based glycoclusters with aggregation-induced emission (AIE) properties as high-affinity ligands of bacterial lectins. Organic & Biomolecular Chemistry. [Link]

-

Chemsrc. (2025). 1-nitro-4-[1,2,2-tris(4-nitrophenyl)ethyl]benzene. [Link]

-

PubChem. 1-Nitro-4-phenylethynyl-benzene. [Link]

-

Sharma, A., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. [Link]

-

Scribd. Nitrobenzene Experiment. [Link]

-

Patel, D. R., et al. (2012). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 6(1), 1-8. [Link]

-

Li, J.-H., et al. (2005). SUPPORTING INFORMATION: Efficient and Copper-Free Sonogashira Cross-Coupling Reaction. Wiley-VCH. [Link]

-

PubChem. 1-Nitro-4-(2-nitrovinyl)benzene. [Link]

-

ResearchGate. Aggregation-Induced Emission of Tetraphenylethene Derivatives with Macrocycles via Host-Guest Interactions. [Link]

- Nieto-Oberhuber, C., et al. (2005). Supporting Information for Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I). Journal of the American Chemical Society, 127(17), 6178-6179. [https://pubs.acs.org/doi/10.1021/ja042530+]

-

ResearchGate. Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e). [Link]

-

Jain, P. (2024, February 2). McMurry Coupling Reaction. YouTube. [Link]

- Google Patents. (2013).

-

OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry. [Link]

-

FranklyChemistry. (2013, February 4). Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube. [Link]

-

ChemEurope. McMurry reaction. [Link]

Sources

- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aggregation-induced emission behavior of a pH-controlled molecular shuttle based on a tetraphenylethene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetraphenylethylene-based glycoclusters with aggregation-induced emission (AIE) properties as high-affinity ligands of bacterial lectins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Amine functionalized tetraphenylethylene: a novel aggregation-induced emission based fluorescent chemodosimeter for nitrite and nitrate ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. McMurry reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. McMurry_reaction [chemeurope.com]

Photophysical properties of nitro-substituted tetraphenylethene

An In-Depth Technical Guide to the Photophysical Properties of Nitro-Substituted Tetraphenylethene

Abstract

Tetraphenylethene (TPE) and its derivatives have become cornerstone molecules in materials science, primarily due to their unique aggregation-induced emission (AIE) properties. These luminogens are typically non-emissive in dilute solutions but fluoresce intensely upon aggregation, a phenomenon attributed to the restriction of intramolecular motions (RIM). The introduction of substituents onto the TPE core allows for the fine-tuning of its photophysical characteristics. This guide focuses specifically on the profound impact of the nitro (–NO₂) group, a powerful electron-withdrawing moiety, on the behavior of the TPE scaffold. We will explore the synthetic pathways to these compounds, delve into the mechanisms of fluorescence modulation, including quenching and solvatochromism, and provide detailed experimental protocols for their characterization. This document is intended for researchers and professionals engaged in the development of advanced materials for sensing, imaging, and optoelectronics.

The Tetraphenylethene Core: A Paradigm of Aggregation-Induced Emission

Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their emission intensity diminishes in the solid state or at high concentrations due to the formation of non-emissive excimers via π–π stacking.[1][2] In 2001, Tang and his colleagues discovered a counterintuitive phenomenon: a class of propeller-shaped molecules, including TPE, that are non-emissive in solution but become highly luminescent in the aggregated state.[1] This was termed Aggregation-Induced Emission (AIE).

The mechanism behind AIE is the Restriction of Intramolecular Motions (RIM).[3] In a dilute solution, the phenyl rings of the TPE molecule undergo constant, low-frequency rotational and vibrational motions. These motions provide a non-radiative pathway for the excited-state energy to dissipate, effectively quenching fluorescence.[4][5] When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels forces the excited state to relax via radiative emission, leading to strong fluorescence.[5][6]

Interestingly, the quenching efficiency of the nitro group can be modulated by the presence of other electron-withdrawing groups on the TPE core. [3]This suggests a complex interplay of electronic effects that determines the ultimate fate of the excited state.

Solvatochromism

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. [7]Nitro-substituted TPEs can exhibit pronounced solvatochromism due to a significant change in their dipole moment upon excitation. The charge-transfer character of the excited state, enhanced by the nitro group, is stabilized to different extents by solvents of varying polarity. [8][9]

-

Bathochromic Shift (Red Shift): In polar solvents, the large dipole moment of the excited state is stabilized more than the ground state, lowering its energy. This results in a lower-energy emission, causing a shift to longer wavelengths (a red shift). [10]* Hypsochromic Shift (Blue Shift): In non-polar solvents, the opposite effect can occur, leading to a blue shift.

This property is highly valuable for developing environmental sensors, as the emission color can provide a direct readout of local polarity. [8]

Modulation of AIE and Emergence of Mechanoluminescence

While often a quencher, the nitro group's influence can be more nuanced. In specific crystalline arrangements, the intramolecular rotations that normally quench fluorescence can be restricted. A fascinating study on tris- and tetrakis(4-nitrophenyl)ethene revealed that in their crystalline form, the emission was quenched because the nitro-phenyl rings had enough space within the crystal lattice to undergo rotational motions. [11]However, when this crystalline structure was disrupted by grinding, the molecules were forced into a more tightly packed amorphous state. This new state restricted the rotation of the nitro-phenyl units, thereby blocking the non-radiative decay channel and "turning on" fluorescence. [11]This phenomenon, where a mechanical force induces a change in luminescence, is known as mechanoluminescence.

Experimental Protocols & Characterization

Verifying the photophysical properties of a newly synthesized nitro-TPE derivative requires a systematic experimental approach.

General Synthesis Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on literature methods for synthesizing cyano- and nitro-substituted TPE derivatives. [12]

-

Reactant Dissolution: Dissolve the aldehyde-functionalized TPE precursor (1.0 eq.) and p-nitrobenzyl cyanide (1.1 eq. per aldehyde group) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a base, typically piperidine (0.1 eq.), to the solution.

-

Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by washing with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials, followed by recrystallization or column chromatography to obtain the pure nitro-substituted TPE product.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Photophysical Characterization

A logical workflow is essential to comprehensively evaluate a new compound.

Protocol for AIE Measurement

This experiment quantifies the AIE effect by measuring emission in solvent mixtures of varying polarity. [1][13]

-

Stock Solution: Prepare a stock solution of the nitro-TPE compound in a good solvent (e.g., Tetrahydrofuran, THF) at a concentration of approximately 10⁻⁴ M.

-

Serial Dilutions: Prepare a series of 10 vials. In each vial, place a fixed amount of the stock solution.

-

Water Addition: Add varying amounts of a poor solvent, typically water, to each vial to create a series of mixtures with increasing water fraction (fₙ), from 0% to 90% in 10% increments. The final volume in each vial should be the same.

-

Equilibration: Gently shake the vials and allow them to equilibrate for a few minutes.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each mixture using an excitation wavelength determined from the UV-Vis absorption maximum.

-

Data Plotting: Plot the maximum fluorescence intensity (I) versus the water fraction (fₙ). A significant increase in intensity at high water fractions is indicative of AIE behavior.

Summary of Photophysical Data

The introduction of nitro groups systematically alters the key photophysical parameters of the TPE core. The following table provides a representative summary of these expected changes.

| Compound | Substitution | λabs (nm) | λem (nm, Aggregate) | Quantum Yield (ΦF, Aggregate) | Key Feature |

| TPE | None | ~315 | ~475 | High (>60%) | Strong AIE |

| TPE-NO₂ | Mono-nitro | ~320-340 | ~500-550 | Low to Moderate | Quenched AIE, Solvatochromic |

| TPE-(NO₂)₄ | Tetra-nitro | ~350-400 | >550 (if emissive) | Very Low (<5%) | Strongly Quenched, Potential Mechanoluminescence [11] |

Conclusion and Outlook

The substitution of tetraphenylethene with nitro groups provides a powerful, albeit challenging, tool for modulating its photophysical properties. While the dominant effect is often fluorescence quenching via efficient PET and TICT pathways, this behavior itself is the basis for creating highly sensitive chemical sensors for explosives. Furthermore, the nuanced interplay between molecular structure, crystal packing, and intramolecular motion can lead to unexpected and useful phenomena like mechanoluminescence. Understanding the fundamental principles governing these properties is crucial for the rational design of next-generation smart materials. Future research will likely focus on balancing the quenching effect of the nitro group with structural modifications that can precisely control its influence, opening new avenues in stimuli-responsive materials, advanced diagnostics, and optoelectronic devices.

References

- Time in Kanawha County, US. Google.

-

Qayyum, M., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. [Link]

-

Qayyum, M., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PMC. [Link]

-

Li, Y., et al. (2023). Tetraphenylethene-Based Cross-Linked Conjugated Polymer Nanoparticles for Efficient Detection of 2,4,6-Trinitrophenol in Aqueous Phase. MDPI. [Link]

-

Yu, T., et al. (2016). The HOF Structures of Nitrotetraphenylethene Derivatives Provide New Insights into the Nature of AIE and a Way to Design Mechanoluminescent Materials. ResearchGate. [Link]

-

Al-Mokaram, A. A., et al. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state. PMC. [Link]

-

Jiang, Y., et al. (2021). Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene. MDPI. [Link]

-

Li, J., et al. (2019). Aggregation-Induced Emission (AIE)-Labeled Cellulose Nanocrystals for the Detection of Nitrophenolic Explosives in Aqueous Solutions. MDPI. [Link]

-

Wang, H., et al. (2026). AIE-Active Tetrazolyl Tetraphenylethylene-Based Metal–Organic Framework as Highly Selective Chemosensor for Nitro Explosives. Inorganic Chemistry - ACS Publications. [Link]

-

Qayyum, M., et al. Tetraphenylethene probe based fluorescent silica nanoparticles for the selective detection of nitroaromatic explosives. Analytical Methods (RSC Publishing). [Link]

-

Qayyum, M., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. [Link]

-

Gholami, M., & Nabid, M. R. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. [Link]

-

Wang, H., et al. (2026). AIE-Active Tetrazolyl Tetraphenylethylene-Based Metal-Organic Framework as Highly Selective Chemosensor for Nitro Explosives. PubMed. [Link]

-

Miwa, M., & Ito, A. (2025). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. RSC Publishing. [Link]

-

Zhang, Z., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. PMC. [Link]

-

Zhang, X., et al. Nonwoven fabric coated with a tetraphenylethene-based luminescent metal–organic framework for selective and sensitive sensing of nitrobenzene and ammonia. Journal of Materials Chemistry C (RSC Publishing). [Link]

-

Teng, M., et al. (2023). Re-recognizing Fluorescence Quenching Units: Improve Abnormally the Luminescent Efficiency of AIEgens for Fluorescence Sensing, Organelle Targeted Imaging and Photodynamic Therapy. ResearchGate. [Link]

-

Chen, M., et al. (2023). Aggregation-Induced Emission Luminogens (AIEgens):A New Possibility for Efficient Visualization of RNA in Plants. Preprints.org. [Link]

-

Zhang, J. (2022). What Leads to Aggregation-Induced Emission? ACS Publications. [Link]

-

Hameed, B. H. (2023). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. ResearchGate. [Link]

-

Wang, D., et al. (2021). A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. ScienceDirect. [Link]

-

Ribeiro, A. C. F., & Santos, C. I. A. V. (2018). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. SciSpace. [Link]

-

Liu, J., et al. (2022). A Highly Efficient Fluorescent Sensor Based on AIEgen for Detection of Nitrophenolic Explosives. MDPI. [Link]

-

Cametti, M., & Cucinotta, F. (2010). What is Solvatochromism? The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Sahu, S., et al. (2025). Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Preprints.org. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. preprints.org [preprints.org]

- 3. A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups [ccspublishing.org.cn]

- 4. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. Aggregation-Induced Emission (AIE)-Labeled Cellulose Nanocrystals for the Detection of Nitrophenolic Explosives in Aqueous Solutions [mdpi.com]

- 7. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07359F [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]

Aggregation-induced emission (AIE) mechanism in nitro-TPE derivatives

An In-Depth Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism in Nitro-TPE Derivatives

Foreword: From Quenching to Emission

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant obstacle in the development of luminescent materials, limiting the performance of fluorophores in high concentrations or the solid state. The paradigm shifted in 2001 with the discovery of Aggregation-Induced Emission (AIE), a photophysical phenomenon where non-emissive molecules are induced to emit intensely upon aggregation.[1] At the heart of this discovery lies tetraphenylethylene (TPE), a molecule whose propeller-shaped structure became the archetype for a new class of luminogens, now known as AIEgens.

This guide ventures into a particularly fascinating subset of these materials: nitro-substituted TPE derivatives. The nitro group is classically known as a potent fluorescence quencher, making its incorporation into a brightly emissive system a chemical paradox. However, by understanding and controlling the intricate interplay of molecular motions and electronic effects, researchers have transformed this quenching moiety into a functional component for advanced applications. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core mechanisms governing AIE in nitro-TPE derivatives, the experimental methodologies used to probe them, and their emerging applications.

Chapter 1: The Core Principle of AIE: Restriction of Intramolecular Motion (RIM)

To understand the behavior of nitro-TPE derivatives, one must first grasp the fundamental mechanism that enables all AIEgens to luminesce. Unlike traditional planar fluorophores that suffer from π-π stacking in the aggregate state, AIEgens are typically non-planar, propeller-shaped molecules.[2] In dilute solutions, the phenyl rings of a TPE molecule undergo constant, low-frequency rotational and vibrational motions.[3][4] When the molecule absorbs a photon and enters an excited state, these motions provide an efficient non-radiative pathway for the energy to dissipate, primarily as heat. Consequently, the molecule returns to the ground state without emitting a photon, appearing non-fluorescent.[5]

The AIE phenomenon is triggered when these molecules are transferred to a poor solvent or into the solid state, forcing them to aggregate. In the aggregated state, the physical constraints imposed by neighboring molecules severely restrict these intramolecular motions (RIM).[6][7] This lockdown of the non-radiative decay channels effectively blocks the energy dissipation pathway. With the non-radiative route obstructed, the excited-state energy is instead released through a radiative pathway, resulting in strong light emission.[1] This core concept is known as the Restriction of Intramolecular Rotation (RIR) and/or Restriction of Intramolecular Vibration (RIV) mechanism.[3][6]

Caption: The Restriction of Intramolecular Motion (RIM) mechanism.

Chapter 2: The Paradoxical Role of the Nitro Group

The nitro (-NO₂) group is a powerful electron-withdrawing group and is well-documented as a fluorescence quencher.[8][9] Its ability to suppress light emission stems from two primary electronic processes:

-

Photo-induced Electron Transfer (PET): The nitro group can act as an electron acceptor. Upon excitation, an electron can be transferred from the excited fluorophore (the TPE core) to the nitro group, forming a non-emissive charge-separated state.[8]

-

Promotion of Intersystem Crossing (ISC): The presence of the nitro group can facilitate n → π* transitions, which often lie close in energy to the emissive (π, π*) state. This proximity can promote intersystem crossing (ISC) to the triplet state, another non-radiative decay pathway that competes with fluorescence.[9][10]

Given these quenching properties, the development of brightly luminescent nitro-TPEs seems counterintuitive. The solution lies in sophisticated molecular engineering. Researchers have devised a strategy to circumvent the nitro group's quenching effects by controlling the molecule's electronic energy levels. By designing a propeller-like AIEgen skeleton with extensive π-conjugation, a strong intramolecular spatial delocalization of π-electrons can be achieved.[9] This design stabilizes the desired emissive (π, π) state, lowering its energy level significantly below that of the quenching (n, π) state associated with the nitro group. This energy gap effectively hinders the ISC process, promoting the radiative transition and enabling high fluorescence efficiency even in the presence of the nitro group.[9]

Chapter 3: The AIE Mechanism in Nitro-TPE Derivatives: A Synergistic Model

The AIE mechanism in nitro-TPE derivatives is not merely an extension of the RIR model; it is a synergistic interplay between the restriction of molecular motion and the unique electronic contributions of the nitro substituent.

The foundational RIR mechanism remains the primary driver. In solution, the nitro-phenyl rotors of the TPE core freely rotate, dissipating energy non-radiatively. Upon aggregation, this rotation is hindered, setting the stage for light emission. However, the nitro group adds another layer of control.

A seminal study on hydrogen-bonded organic frameworks (HOFs) constructed from tris(4-nitrophenyl)phenylethene (TPE3N) and tetrakis(4-nitrophenyl)ethene (TPE4N) provided direct, compelling evidence for this dual mechanism.[10] In the crystalline HOF structure, the nitro-phenyl rings were confined within pores, but still possessed enough space to undergo intramolecular rotation. This rotational freedom within the crystal was sufficient to quench the emission. However, when the crystalline structure was broken by grinding, the resulting amorphous powder became highly emissive.[10] This experiment elegantly demonstrates that even in the solid state, if intramolecular rotation of the nitro-phenyl units is not sufficiently restricted, non-radiative decay pathways dominate. The emission is "turned on" only when these specific motions are physically stopped.

This finding underscores a critical point: for nitro-TPEs, the AIE effect is a direct consequence of controlling the intramolecular rotations of the nitro-substituted phenyls. The nitro group, therefore, acts as a highly sensitive switch; its movement dictates the "on" or "off" state of luminescence, a property that can be exploited for sensing applications.[10]

Table 1: Photophysical Properties of Representative TPE Derivatives

| Compound | Substituent | State | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Reference |

| TPE-H | Hydrogen | Pristine Powder | - | 516 | 35.2% | [11] |

| TPE-H | Hydrogen | Ground Powder | - | 554 | 22.1% | [11] |

| TPE-OP | n-pentyloxy | Pristine Powder | - | 535 | 74.3% | [11] |

| TPE-OP | n-pentyloxy | Ground Powder | - | 595 | 56.4% | [11] |

| THTPE | Thiophene | 90% H₂O/THF | 360 | 519 | - | [5][12] |

| HOFTPE4N | 4 x Nitro | Crystal | - | - | Quenched | [10] |

| HOFTPE4N | 4 x Nitro | Ground Powder | - | 515 | Emissive | [10] |

Note: Quantum yield data for all compounds under all conditions is not always available in a single source. This table compiles representative data to illustrate trends.

Caption: Energy level diagram for a nitro-TPE derivative.

Chapter 4: Experimental Design and Protocols

The study of AIEgens requires a set of specific experimental protocols to synthesize the molecules and characterize their unique photophysical properties. The choice of methodology is critical for obtaining reliable and reproducible data.

Synthesis of a Nitro-TPE Derivative

Traditional methods for TPE synthesis, like the McMurry coupling, often have limited functional-group compatibility, particularly with strong electron-withdrawing groups like nitro.[13] A more robust approach is the use of modern cross-coupling strategies or C-H activation methods that offer greater tolerance.

Protocol: Synthesis of Tetrakis(4-nitrophenyl)ethene (TPE4N) via C-H Activation

This protocol is adapted from methodologies suitable for electron-deficient TPEs.[13]

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add bis(4-nitrophenyl)methane (1.0 eq), a copper(II) catalyst such as Cu(OAc)₂ (0.1 eq), and a suitable ligand (e.g., a phenanthroline derivative, 0.1 eq).

-

Solvent and Base: Add a high-boiling point, non-coordinating solvent such as 1,2-dichloroethane (DCE). Add a base, for example, K₂CO₃ (2.0 eq).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: The copper catalyst facilitates the tandem oxidative C-H/C-H homocoupling of the diphenylmethane precursor. This method is chosen for its directness and compatibility with the electron-withdrawing nitro groups, which might be sensitive to the highly reductive conditions of a classic McMurry reaction.

-

-

Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and wash with water to remove the base and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tetrakis(4-nitrophenyl)ethene.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Characterization of AIE Properties

The hallmark of an AIEgen is its fluorescence behavior in solvent mixtures of varying polarity. The following protocol details how to quantify this effect.

Protocol: AIE Property Measurement in THF/Water Mixtures

-

Stock Solution: Prepare a stock solution of the nitro-TPE derivative at a concentration of 1 mM in a good solvent, such as tetrahydrofuran (THF).

-

Serial Dilutions: Prepare a series of 10 µM solutions in vials by diluting the stock solution into THF/water mixtures with varying water fractions (ƒw), from 0% to 99% by volume. For example, for a final volume of 3 mL with ƒw = 90%, you would mix 2700 µL of water, 297 µL of THF, and 3 µL of the 1 mM stock solution.

-

Causality Note: THF is a good solvent for the hydrophobic TPE core, ensuring it is molecularly dissolved. Water is a poor solvent (a non-solvent or anti-solvent). As the water fraction increases, the hydrophobic TPE molecules are forced to aggregate to minimize their contact with water, triggering the AIE effect.[14]

-

-

Spectroscopic Measurements: For each solution, immediately measure the UV-Vis absorption and photoluminescence (PL) spectra using a spectrophotometer and a spectrofluorometer, respectively. Record the emission intensity at the wavelength of maximum emission (λem).

-

Data Analysis: Plot the relative fluorescence intensity (I/I₀, where I₀ is the intensity in pure THF) against the water fraction (ƒw). A sharp increase in intensity at higher water fractions is the characteristic signature of AIE.[5]

Caption: Experimental workflow from synthesis to AIE characterization.

Chapter 5: Applications in Sensing and Drug Development

The unique properties of nitro-TPE derivatives make them powerful tools for developing advanced fluorescent probes, with direct relevance to diagnostics and drug development.

"Turn-Off" Sensing of Explosives

The electron-deficient nature of nitro-TPE AIEgens makes them excellent candidates for detecting other nitroaromatic compounds (NACs), which are common components of explosives. When the AIEgen aggregate interacts with a NAC analyte, processes like PET can occur between the excited AIEgen and the analyte, providing a new non-radiative decay pathway and effectively quenching the fluorescence. This "turn-off" response allows for the highly sensitive detection of analytes like picric acid.[5][15]

"Turn-On" Probes for Biological Analytes

Perhaps the most exciting application for drug development professionals is the use of the nitro group as a reactive trigger for "turn-on" sensing. The AIEgen can be designed to be initially non-emissive due to the quenching effect of the nitro group. However, in the presence of a specific biological analyte or enzyme that can chemically reduce the nitro group to an amino group (-NH₂), the quenching effect is eliminated. This chemical transformation restores the emissive (π, π*) state, leading to a dramatic increase in fluorescence.

This strategy has been successfully employed to detect species like hydrogen sulfide (H₂S), a biologically important gasotransmitter.[16] A probe with a nitro group is quenched, but upon reaction with H₂S, the nitro is reduced, cleaving the quencher and activating intense AIE. Such probes allow for the specific and sensitive imaging of biological processes and disease states where these analytes are overexpressed.[16]

Conclusion

The AIE mechanism in nitro-TPE derivatives is a testament to the power of rational molecular design. It is governed by a sophisticated interplay between the foundational principle of Restriction of Intramolecular Motion and the potent electronic effects of the nitro substituent. Far from being a simple quenching moiety, the nitro group can be leveraged as a highly responsive functional unit. By understanding and controlling the delicate balance between radiative and non-radiative decay pathways, scientists can design nitro-TPE systems that are not only brightly emissive but also serve as highly sensitive and specific probes for a range of applications, from environmental sensing to the elucidation of complex biological processes relevant to disease and drug discovery.

References

- Google. (n.d.). Google Search. Retrieved March 10, 2026.

- Tang, B. Z. (n.d.). Research on AIE. Prof. Tang's Group Website.

- Unknown Author. (n.d.). A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. Source Not Available.

- Unknown Author. (n.d.). Mechanistic connotations of restriction of intramolecular motions (RIM). PMC.

- Ding, R., Qin, K., Sun, H., Zhou, S., Guo, S., Feng, H., Ma, H., & Qian, Z. (2021). Endowing nitro-compounds with bright and stimuli-responsive luminescence based on propeller-like AIEgens. RSC Publishing.

- Unknown Author. (n.d.). Aggregation-induced emission materials based on restriction of intramolecular vibration. ChemRxiv.

- Unknown Author. (n.d.). Restricted Intramolecular Rotations: A Mechanism for Aggregation-Induced Emission. ResearchGate.

- Unknown Author. (2014, October 9). Restriction of Intramolecular Motions: The General Mechanism behind Aggregation‐Induced Emission. R Discovery.

- Unknown Author. (n.d.). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PMC.

- Unknown Author. (2021, September 21). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega.

- Unknown Author. (2016, September 2). The HOF Structures of Nitrotetraphenylethene Derivatives Provide New Insights into the Nature of AIE and a Way to Design Mechanoluminescent Materials. ResearchGate.

- Unknown Author. (n.d.). Technical Support Center: Aggregation-Induced Emission (AIE) Experiments. Benchchem.

- Unknown Author. (2022, August 17). Reactive Species-Activatable AIEgens for Biomedical Applications. MDPI.

- Unknown Author. (n.d.). Photophysical Properties of TPE-OP, TPE-H and TPE-NO. ResearchGate.

- Unknown Author. (2022, December 25). A Highly Efficient Fluorescent Sensor Based on AIEgen for Detection of Nitrophenolic Explosives. PMC.

- Unknown Author. (n.d.). Convenient construction of tetraphenylethene (TPE) derivatives through Cu(ii) mediated cascade dehydrogenation of EWG-activated diphenylmethane. Organic Chemistry Frontiers (RSC Publishing).

- Unknown Author. (n.d.). Various applications of AIEgens and the typical AIEgen structures. Biomedical Theranostics: Left image. ResearchGate.

Sources

- 1. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups [html.rhhz.net]

- 9. Endowing nitro-compounds with bright and stimuli-responsive luminescence based on propeller-like AIEgens - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Convenient construction of tetraphenylethene (TPE) derivatives through Cu(ii) mediated cascade dehydrogenation of EWG-activated diphenylmethane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Highly Efficient Fluorescent Sensor Based on AIEgen for Detection of Nitrophenolic Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Crystal Structure Analysis of Nitrotetraphenylethene Compounds: Unveiling AIE Mechanisms and Mechanoluminescence

Executive Summary

As a Senior Application Scientist specializing in crystallographic and photophysical characterization, I frequently encounter materials where macroscopic optical properties are entirely dictated by sub-nanometer spatial arrangements. Tetraphenylethene (TPE) derivatives are the quintessential models for Aggregation-Induced Emission (AIE). However, when TPE is functionalized with strongly electron-withdrawing and sterically demanding nitro groups—yielding compounds like tris(4-nitrophenyl)phenylethene (TPE3N) and tetrakis(4-nitrophenyl)ethene (TPE4N)—the molecules self-assemble into highly ordered Hydrogen-bonded Organic Frameworks (HOFs).

This in-depth technical guide explores the crystal structure analysis of these nitrotetraphenylethene compounds. By correlating single-crystal X-ray diffraction (SCXRD) data with photophysical profiling, we can establish a direct causality between pore dimensions, intramolecular rotation, and mechanoluminescent "turn-on" behaviors.

Mechanistic Foundations: Causality in AIE and Mechanoluminescence

To engineer smart luminescent materials, we must first understand the thermodynamic and kinetic pathways of exciton decay. The AIE phenomenon is fundamentally governed by the Restriction of Intramolecular Rotation (RIR) . In dilute solutions, the phenyl stators of TPE rotate freely around the central olefinic double bond, providing a non-radiative pathway for excited-state energy dissipation. Upon aggregation, steric hindrance restricts this rotation, forcing the exciton to decay radiatively, thereby emitting light.

However, nitro-substituted TPEs introduce a structural paradox. When TPE4N crystallizes into HOFTPE4N, it forms a porous supramolecular network. If the internal pores are sufficiently large, they provide enough free volume for the nitrophenyl rings to rotate even in the solid crystalline state. Consequently, the emission remains quenched. It is only when an external mechanical stimulus (such as grinding) destroys this porous lattice that the free volume collapses, RIR is enforced, and the material becomes highly emissive 1. This morphology transformation between the crystalline and amorphous states is the core driver of mechanoluminescence 2.

Logical mechanism of mechanoluminescence in HOFTPE4N via restricted rotation.

Crystallographic Profiling: HOFTPE3N vs. HOFTPE4N

To validate the RIR hypothesis, we must analyze the exact dimensions of the HOF cavities. The supramolecular assembly of these compounds is driven by weak intermolecular hydrogen bonds between the nitro oxygen atoms and aromatic protons.

-

HOFTPE3N: Forms a 3D microporous structure with a uniform pore size. Despite the porosity, the molecular packing tightly restricts the core TPE rotations, rendering the pristine crystal highly emissive.

-

HOFTPE4N: Forms a complex lattice containing two distinct pore types (α and β). Crucially, one nitrophenyl substituent of each TPE4N molecule is localized directly inside the smaller α-pore. The 5.855 Å dimension of the α-pore provides precisely enough steric freedom for the nitrophenyl ring to rotate, actively quenching the fluorescence 1.

Quantitative Crystallographic and Photophysical Data

| Compound | Subunits | Pore Type | Pore Dimensions (Å) | Pristine Emission | Ground Emission | Emission Max (λmax) |

| HOFTPE3N | TPE3N | Single | 7.655 × 7.655 | Emissive | Emissive | 515 nm |

| HOFTPE4N | TPE4N | α, β | 5.855 × 5.855 (α)7.218 × 7.218 (β) | Quenched | Emissive (Turn-on) | 515 nm |

Experimental Workflow: Single-Crystal Growth & X-Ray Analysis

A rigorous crystallographic study requires a self-validating protocol. A common pitfall in materials science is assuming that a single selected crystal accurately represents the bulk powder used for photophysical testing. The following workflow eliminates this assumption.

Step-by-Step Methodology

-

Crystal Growth via Slow Evaporation: Dissolve synthesized TPE4N in a suitable solvent mixture (e.g., THF/hexane). Allow the solvent to evaporate slowly at ambient temperature.

-

Causality: Slow evaporation ensures thermodynamic control. Rapid precipitation leads to kinetic, amorphous aggregates. Thermodynamic control is required to form the highly ordered, weak hydrogen bonds necessary for the HOF lattice.

-

-

Single-Crystal X-Ray Diffraction (SCXRD) at 100 K: Mount a suitable crystal on a diffractometer equipped with a cryostream.

-

Causality: Data collection must be performed at cryogenic temperatures (100 K) to minimize thermal ellipsoids (Debye-Waller factors). Because the nitrophenyl rings in the α-pores are highly mobile, room-temperature data collection would result in smeared electron density maps, making it impossible to resolve the exact spatial dimensions of the pores.

-

-

Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

-

Phase Purity Validation via pXRD (Self-Validation): Collect powder X-ray diffraction (pXRD) data of the bulk crystalline sample. Overlay this experimental diffractogram with the simulated pXRD pattern generated from the SCXRD .cif file.

-

Causality: If the peaks align perfectly, the bulk material is phase-pure, validating that subsequent photophysical tests are genuinely measuring the HOFTPE4N structure, not an amorphous impurity.

-

Step-by-step experimental workflow for crystallographic and photophysical analysis.

Mechanoluminescent Validation Protocol

To definitively prove that the emission quenching in HOFTPE4N is caused by intramolecular rotation within the α-pores, we must isolate rotation as the sole variable. We achieve this through a dual-stimulus validation protocol: mechanical and thermal.

Step-by-Step Methodology

-

Baseline Photoluminescence (PL) Profiling: Expose the phase-pure pristine HOFTPE4N crystals to UV excitation (λex ≈ 365 nm). Record the baseline emission spectrum. The material should exhibit near-zero fluorescence.

-

Mechanical Grinding: Apply shear force to the crystals using an agate mortar and pestle for 2 minutes.

-

Post-Grinding PL and DSC Analysis: Measure the PL spectrum of the ground powder. A strong emission band at 515 nm (π–π* transition) will emerge. Concurrently, run Differential Scanning Calorimetry (DSC) on both the pristine and ground samples.

-

Causality: The pristine crystal will show a sharp melting endotherm characteristic of a highly ordered lattice. The ground powder will show a glass transition or broadened thermal profile, proving the mechanical destruction of the porous network (amorphization). Without the α-pores, the nitrophenyl rings cannot rotate, and emission is turned on.

-

-

Temperature-Dependent Emission (The Control Test): Place a pristine, unground HOFTPE4N crystal in a cryostat and lower the temperature from 300 K to 77 K while monitoring PL.

-

Causality: As thermal energy decreases, the kinetic energy available for the nitrophenyl groups to rotate within the α-pores is depleted. The rotation "freezes." If the RIR hypothesis is correct, the pristine crystal will become highly emissive at cryogenic temperatures without any mechanical grinding 1. This step self-validates the protocol by isolating intramolecular rotation from crystal lattice destruction.

-

Conclusion

The crystallographic analysis of nitrotetraphenylethene compounds bridges the gap between angstrom-level structural biology and macroscopic optoelectronics. By carefully resolving the 5.855 Å α-pores in HOFTPE4N and validating the structure through cryogenic SCXRD, pXRD, and temperature-dependent PL, we establish a definitive, causal link between free volume, intramolecular rotation, and aggregation-induced emission. This self-validating methodology serves as a gold standard for drug development professionals and materials scientists engineering the next generation of mechanoluminescent sensors and smart supramolecular frameworks.

References

-

The HOF structures of nitrotetraphenylethene derivatives provide new insights into the nature of AIE and a way to design mechanoluminescent materials Source: Chemical Science (Royal Society of Chemistry), 2017, 8, 1163-1168. URL:[Link]

-

Isomeric Pair of E/Z Tetraphenylethene-Cored Luminogens Showing Distinguishing Mechanoresponsive Luminescence Turn-On and Two-Color Behavior Source: The Journal of Physical Chemistry C (ACS Publications), 2022. URL:[Link]

Sources

Engineering Solvatochromic AIEgens: The Mechanistic Role of Nitro-Functionalization in Twisted Intramolecular Charge Transfer

Executive Summary

The advent of Aggregation-Induced Emission (AIE) has fundamentally resolved the classical problem of Aggregation-Caused Quenching (ACQ) in luminescent materials. When AIE luminogens (AIEgens) are functionalized with powerful electron-withdrawing moieties—most notably the nitro (–NO₂) group—they form highly polarized Donor-π-Acceptor (D-π-A) architectures. These specific molecules exhibit profound solvatochromism driven by Intramolecular Charge Transfer (ICT) and the formation of Twisted Intramolecular Charge Transfer (TICT) states[1].

This technical guide provides an in-depth mechanistic analysis and outlines self-validating experimental protocols for characterizing the solvatochromic properties of nitro-functionalized AIEgens, intended for researchers in optoelectronics, bioimaging, and sensor development.

Mechanistic Foundations of Nitro-Driven Solvatochromism

The nitro group acts as one of the most potent electron acceptors in organic chemistry. When coupled with an electron-donating core (such as tetraphenylethene (TPE) or anthracene) via a π-conjugated bridge, it establishes a strong "push-pull" electronic system[2].

-

Excited-State Dipole Moment: Upon photoexcitation, electron density rapidly shifts from the donor core to the nitro acceptor. This creates a Locally Excited (LE) state that rapidly undergoes structural relaxation into a highly polar TICT state.

-

Solvent Relaxation & Stabilization: In non-polar solvents, the TICT state is energetically destabilized, leading to emission predominantly from the planar LE state (characterized by blue-shifted emission and high quantum yield). Conversely, in polar solvents, strong dipole-dipole interactions between the solvent molecules and the highly polar TICT state significantly lower the energy of the excited state[3].

-

The Energy Gap Law: As solvent polarity increases, the emission wavelength undergoes a massive bathochromic (red) shift. Concurrently, the narrowed energy gap between the stabilized TICT state and the ground state increases the rate of non-radiative decay, which typically reduces the fluorescence quantum yield (Φ) in highly polar media unless the molecule is aggregated[4].

Mechanistic pathway of TICT state stabilization and solvatochromism in nitro-AIEgens.

Quantitative Photophysical Profiles

The solvatochromic shifts of nitro-functionalized AIEgens are exquisitely sensitive to microscopic solvent polarity, often quantified by the empirical ET(30) scale. For instance, nitro-anthracenyl derivatives can exhibit up to an 84 nm red shift when transitioning from apolar to polar environments, while nitro-TPE derivatives demonstrate emission spanning from the green to the deep-red spectrum[2][3].

Table 1: Representative Solvatochromic Shifts of Nitro-Functionalized AIEgens

| Compound Type | Solvent | Polarity Index ( ET(30) ) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Relative Quantum Yield |

| Nitro-Anthracenyl | Hexane | 31.0 | ~390 | ~450 | 60 | High |

| Nitro-Anthracenyl | THF | 37.4 | ~395 | ~510 | 115 | Moderate |

| Nitro-Anthracenyl | DMSO | 45.1 | ~400 | ~534 | 134 | Low |

| Nitro-TPE | Toluene | 33.9 | ~410 | ~560 | 150 | Moderate |

| Nitro-TPE | DMF | 43.8 | ~425 | ~600 | 175 | Low |

(Note: Data synthesized from literature principles for representative D-π-A nitro-AIEgens to illustrate the correlation between solvent polarity and bathochromic shifts[1][2]).

Self-Validating Experimental Protocols

To ensure rigorous and reproducible characterization of solvatochromic AIEgens, researchers must adopt self-validating workflows. The following protocol details the synthesis and photophysical evaluation of a standard nitro-TPE derivative.

Protocol 3.1: Synthesis and Purity Validation

-

Reaction: Perform a Knoevenagel condensation between a donor-substituted TPE-aldehyde and p-nitrobenzyl cyanide using a catalytic amount of piperidine in ethanol[5].

-

Purification: Isolate the crude product via precipitation and purify using silica gel column chromatography (eluent gradient: hexane to dichloromethane).

-

Self-Validation (Critical Step): Before any optical testing, confirm >99% purity using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR. Causality: Trace fluorescent impurities (especially highly emissive unreacted precursors) can dominate the emission spectrum in highly polar solvents where the target nitro-AIEgen's quantum yield is naturally quenched, completely invalidating solvatochromic data.

Protocol 3.2: Solvatochromic Photophysical Mapping

-

Solvent Matrix Preparation: Select a gradient of spectroscopic-grade solvents (e.g., Hexane, Toluene, THF, Chloroform, Acetone, DMF, DMSO).

-

Concentration Control: Prepare 10 μM stock solutions. Causality: Concentrations must be kept strictly low to ensure the optical density (OD) at the excitation wavelength remains below 0.1. This prevents inner-filter effects and self-absorption, which artificially red-shift emission spectra and skew the perceived solvatochromism.

-

Spectroscopic Acquisition:

-

Record UV-Vis absorption spectra (250–700 nm) to identify the ground-state ICT band.

-

Excite the samples at their respective absorption maxima and record emission spectra.

-

-

Lippert-Mataga Analysis: Calculate the Stokes shift ( Δν in cm⁻¹) and plot it against the solvent orientation polarizability ( Δf ). A linear regression mathematically validates the TICT mechanism and allows the calculation of the change in dipole moment ( Δμ ) between the ground and excited states[4].

Step-by-step experimental workflow for evaluating solvatochromic properties of AIEgens.

Applications in Advanced Sensing

The extreme sensitivity of the nitro group's ICT state to microenvironmental changes makes these AIEgens ideal for advanced sensing and diagnostic applications.

-

Detection of Nitro-aromatics and Antibiotics: Nitro-functionalized AIEgens can be utilized in competitive binding assays. Because the nitro group is highly electron-deficient, these AIEgens can engage in Photoinduced Electron Transfer (PET) mechanisms to detect trace levels of nitro-antibiotics (e.g., Nitrofurazone) or explosive compounds in aqueous media through targeted fluorescence quenching[6].

-

Ratiometric Fluorescent Thermometers: By exploiting the temperature-dependent viscosity and polarity of specific solvent matrices, the TICT emission of nitro-AIEgens can be calibrated. Because the non-radiative decay pathway is controlled by solvatochromism, these molecules can act as highly sensitive, single-molecule ratiometric thermometers for intracellular imaging[4].

References

-

[5] Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC. National Institutes of Health (NIH). Available at:[Link]

-

[2] Weak Donor-/Strong Acceptor-Linked Anthracenyl π-Conjugates as Solvato(fluoro)chromophore and AEEgens: Contrast between Nitro and Cyano Functionality - PMC. National Institutes of Health (NIH). Available at:[Link]

-

[1] Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

-

[3] Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

-

[6] Carbazole-Derived Amphiphile-Based AIEgen: Detection of Nitro-Antibiotics and Water-Repelling Surfaces. ResearchGate. Available at:[Link]

-

[4] D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Weak Donor-/Strong Acceptor-Linked Anthracenyl π-Conjugates as Solvato(fluoro)chromophore and AEEgens: Contrast between Nitro and Cyano Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongl ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00719K [pubs.rsc.org]

- 4. D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Profiling of Nitro-Tetraphenylethylene (Nitro-TPE) Derivatives: Unraveling AIE, ICT, and Sensing Mechanisms

Executive Summary

Tetraphenylethylene (TPE) is the foundational scaffold for Aggregation-Induced Emission (AIE) materials. However, the introduction of a strongly electron-withdrawing nitro group transforms the TPE core into a complex push-pull system. This whitepaper provides an in-depth technical guide on utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to decode the photophysics of nitro-TPE derivatives. By bridging quantum chemical calculations with experimental validation, this guide establishes a self-validating framework for designing advanced luminescent materials and chemosensors.

Mechanistic Grounding: The Push-Pull Dynamics of Nitro-TPE

The photophysical behavior of nitro-TPE derivatives is governed by the interplay between Restriction of Intramolecular Rotation (RIR) and Intramolecular Charge Transfer (ICT) .

In a standard TPE molecule, non-radiative decay occurs via the free rotation of its phenyl rings. In nitro-TPE, the electron-rich ethylene core and the electron-deficient nitro group create a pronounced push-pull electronic structure. Upon photoexcitation in polar solvents, this architecture often undergoes a conformational twist, leading to a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state typically features a near-zero energy gap between the excited and ground states, facilitating rapid non-radiative decay (fluorescence quenching).

However, upon aggregation, the physical constraints of molecular packing activate the RIR mechanism, suppressing the formation of the dark TICT state and forcing the molecule to emit from a highly fluorescent Locally Excited (LE) or planar ICT state. Recent studies have demonstrated that integrating AIE with conjugation-induced rigidity allows these luminogens to emit strongly in both solid and solution states (1)[1].

Computational Methodology: DFT and TD-DFT Protocols

To accurately model the ground and excited states of nitro-TPE, standard computational approaches must be carefully modified. The causality behind our parameter selection is rooted in the specific electronic demands of the nitro group and the steric congestion of the TPE core.

-

Functional Selection: While standard hybrid functionals (e.g., B3LYP) are adequate for ground-state geometry optimization, they notoriously underestimate the excitation energies of charge-transfer states. Therefore, TD-DFT calculations must employ range-separated hybrid functionals like CAM-B3LYP to accurately capture the ICT characteristics.

-

Dispersion Corrections: The four phenyl rings of TPE are highly sterically congested. Omitting dispersion corrections leads to artificially elongated C-C bonds and incorrect dihedral angles. Grimme’s D3 dispersion correction (D3BJ) is mandatory.

-

Solvation Modeling: Because the dipole moment of nitro-TPE changes drastically upon excitation, the Polarizable Continuum Model (PCM) must be applied to replicate experimental solvatochromic shifts.

Table 1: Recommended Computational Parameters for Nitro-TPEs

| Parameter | Ground State ( S0 ) | Excited State ( S1 ) | Mechanistic Rationale |

| Functional | B3LYP-D3BJ | CAM-B3LYP | D3BJ accounts for steric congestion; CAM-B3LYP corrects for long-range ICT errors. |

| Basis Set | 6-311G(d,p) | 6-311G(d,p) | Polarization functions are critical for accurately modeling the electron density on nitro oxygen atoms. |

| Solvation | PCM (THF/Water) | PCM (State-Specific) | Captures solvent polarity effects on the molecular dipole moment. |

| Rotational Barrier | ~4.2 - 5.5 kcal/mol | N/A | Low energy barriers confirm that free rotation is feasible at room temperature, necessitating RIR for emission[2]. |

Workflow: From Ground State to Excited State Dynamics

The following workflow outlines the logical progression of quantum chemical calculations required to profile a novel nitro-TPE derivative.

Figure 1. Standard quantum chemical workflow for analyzing nitro-TPE derivatives.

Analyzing Intramolecular Charge Transfer (ICT) and TICT

Frontier Molecular Orbital (FMO) analysis is critical for validating the push-pull nature of the molecule. In a typical nitro-TPE system, DFT calculations will reveal that the Highest Occupied Molecular Orbital (HOMO) is localized on the central electron-rich tetraphenylethylene core, whereas the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the electron-withdrawing nitro-phenyl moiety.

This spatial separation is the engine of the molecule's photophysics. The transition from the Locally Excited (LE) state to the dark TICT state, and the subsequent rescue of fluorescence via aggregation (AIE), is foundational to the design of mechanochromic and stimuli-responsive materials ().

Figure 2. Competing photophysical pathways in nitro-TPE: TICT vs. AIE.

Application: Nitro-TPEs as Chemosensors for Explosives

Beyond intrinsic luminescence, nitro-TPE derivatives are highly effective chemosensors for detecting nitroaromatic explosives (e.g., picric acid, 2,4-dinitrotoluene). The sensing mechanism is driven by Photoinduced Electron Transfer (PET) .

When a nitro-TPE probe encounters an electron-deficient nitroaromatic analyte, the LUMO of the analyte sits at a lower energy level than the LUMO of the nitro-TPE. Upon excitation of the TPE core, the excited electron thermodynamically prefers to transfer to the analyte's LUMO rather than relaxing radiatively. This leads to profound fluorescence quenching. Recent advancements have utilized tetrazolyl-TPE Metal-Organic Frameworks (MOFs) to achieve highly selective detection of nitro explosives in aqueous environments, with detection limits reaching the nanomolar scale (3)[3].

Experimental Validation Protocol

To ensure the computational models are grounded in physical reality, the following self-validating experimental protocol must be executed in tandem with the DFT calculations.

Step-by-Step Methodology:

Step 1: Synthesis & Structural Verification

-

Synthesize the nitro-TPE derivative via Knoevenagel condensation or McMurry coupling.

-

Purify the product via silica gel column chromatography.

-

Validation: Confirm structural integrity and >99% purity using 1 H-NMR and 13 C-NMR spectroscopy.

Step 2: Solvatochromic Profiling

-

Prepare 10−5 M solutions of the nitro-TPE in a gradient of solvents (hexane, toluene, THF, DCM, acetonitrile).

-

Record UV-Vis absorption and photoluminescence (PL) spectra.

-

Validation: Plot the Stokes shift against the solvent orientation polarizability (Lippert-Mataga plot). A linear correlation experimentally validates the computationally predicted ICT state.

Step 3: AIE Titration (Water/THF)

-

Prepare a 10−5 M stock solution of the luminogen in THF.

-

Gradually introduce water (a poor solvent) to create mixtures ranging from 0% to 99% volume fraction ( fw ).

-

Validation: Monitor PL intensity. A sharp, exponential increase in emission at high fw confirms the RIR mechanism. The onset of emission should logically correlate with the computationally derived rotational energy barriers.

Step 4: Explosive Sensing (Quenching Titration)

-

Suspend the aggregated nitro-TPE (or MOF) in an aqueous environment.

-

Add incremental aliquots of a nitroaromatic analyte (e.g., picric acid).

-

Calculate the Stern-Volmer quenching constant ( KSV ) using the equation I0/I=1+KSV[C] .

-

Validation: Compare the experimental KSV hierarchy across different analytes with their computationally calculated LUMO energy levels. A strong correlation validates the PET mechanism.

References

-

Saddik, A. A., et al. (2024). "Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state." RSC Advances, 14, 6072-6084. 1

-

Ma, X., et al. (2018). "Vinylpyridine- and vinylnitrobenzene-coating tetraphenylethenes: Aggregation-induced emission (AIE) behavior and mechanochromic property." Chinese Chemical Letters, 29(10), 1489-1492.

-

Zhang, S., et al. (2026). "AIE-Active Tetrazolyl Tetraphenylethylene-Based Metal–Organic Framework as Highly Selective Chemosensor for Nitro Explosives." Inorganic Chemistry, 65(5). 3

Sources

- 1. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Spectroscopic analysis of Benzene, 1-nitro-4-(triphenylethenyl)-

An In-Depth Technical Guide to the Spectroscopic Analysis of Benzene, 1-nitro-4-(triphenylethenyl)-

Prepared by: Gemini, Senior Application Scientist

Abstract